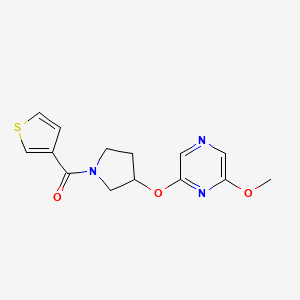![molecular formula C18H20N2O5S2 B2989406 2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol CAS No. 2097894-27-2](/img/structure/B2989406.png)
2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol is a useful research compound. Its molecular formula is C18H20N2O5S2 and its molecular weight is 408.49. The purity is usually 95%.
BenchChem offers high-quality 2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photocatalytic Applications
The compound’s structure suggests potential utility in photocatalysis , particularly when combined with materials like titanium dioxide (TiO2). Photocatalysis is a process where light energy is used to accelerate a chemical reaction. In environmental science, photocatalytic materials are used to degrade contaminants in water and air. The oxazole ring in the compound can interact with TiO2 to enhance the semiconductor’s surface alteration, potentially decreasing the bandgap energy and increasing the efficiency of photocatalytic degradation processes .
Quantum Science and Technology
In the realm of quantum science , oxazole derivatives, which are part of the compound’s structure, could be significant. Quantum technology relies on controlling individual quantum systems, such as single atoms or ions. The compound’s molecular structure may allow for the development of new quantum state sensors or contribute to time synchronization protocols in quantum computing .
Medicinal Chemistry
Oxazole derivatives, including those found in the compound, have been extensively studied for their biological activities . They play a pivotal role in medicinal chemistry, offering therapeutic potentials such as antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities. The compound could serve as an intermediate for synthesizing new chemical entities with medicinal applications .
Environmental Science
The compound’s derivatives could be used in environmental science for the treatment of pollutants. Oxazole derivatives have shown effectiveness against various bacteria and fungi, which could be beneficial in bioremediation processes to clean up contaminated environments .
Materials Science
In materials science , the compound could be utilized to develop new materials with enhanced properties. The oxazole ring can be a component in polymers or coatings that require specific chemical resistances or thermal stability. Its derivatives could also be used to create advanced composites with unique electrical or mechanical properties .
General Chemistry
The compound’s derivatives have potential applications in general chemistry as well. They could be used as reagents or catalysts in various chemical reactions, including synthesis and transformation processes. The oxazole ring’s reactivity could be harnessed to facilitate or inhibit certain reactions, making it a valuable tool for chemists .
Mécanisme D'action
Target of Action
The primary target of this compound is human carbonic anhydrases (hCAs) . hCAs are enzymes involved in many important physiological and pathological processes . It is currently known that human carbonic anhydrase II is a target for the treatment of glaucoma .
Biochemical Pathways
The inhibition of hCAs affects the carbon dioxide hydration and bicarbonate dehydration reactions . This can lead to changes in pH and fluid balance in various tissues and organs, including the eyes .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The inhibition of hCA II by the compound can lead to a decrease in intraocular pressure . This makes it a potential therapeutic agent for the treatment of glaucoma .
Action Environment
Environmental factors such as pH and the presence of other ions can influence the compound’s action, efficacy, and stability . For example, the activity of hCAs, and thus the efficacy of their inhibitors, can be influenced by the pH of the environment .
Propriétés
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-13-20-17(11-25-13)14-2-4-16(5-3-14)27(22,23)19-10-18(24-8-7-21)15-6-9-26-12-15/h2-6,9,11-12,18-19,21H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJGQXPTLRAITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


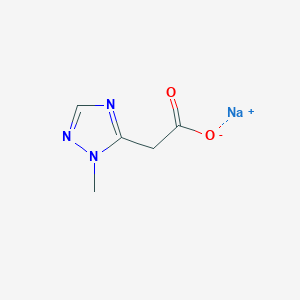
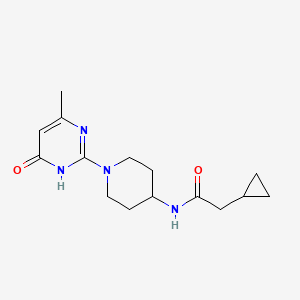
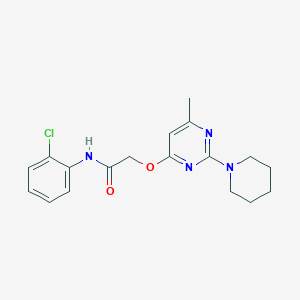
![4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate](/img/structure/B2989330.png)
![1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride](/img/no-structure.png)
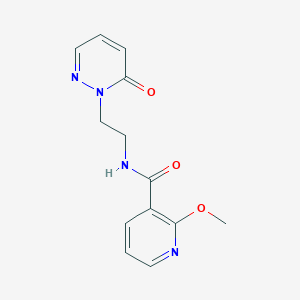
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone](/img/structure/B2989335.png)
![3-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2989338.png)
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2989339.png)
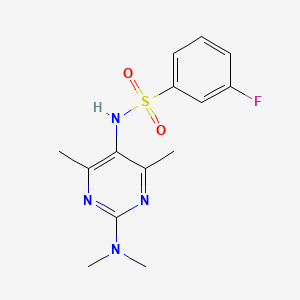
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2989343.png)
![3-benzyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989344.png)
